molecular formula C18H22N2O4S B2872362 1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine CAS No. 941008-51-1

1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine

Cat. No. B2872362
CAS RN: 941008-51-1
M. Wt: 362.44
InChI Key: WBUUCGWQSRXNHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for 1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine is 1-[4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanone . This gives some insight into its molecular structure, but a detailed structural analysis would require more specific information or computational tools.

Scientific Research Applications

Pharmaceutical Synthesis

1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine: is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used in the multi-step synthesis of ketoconazole , a broad-spectrum antifungal medication .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be employed as standards or reference materials. Their stability and defined structure make them suitable for calibrating instruments or validating analytical methods .

properties

IUPAC Name

1-[4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-24-17-8-9-18(16-7-5-4-6-15(16)17)25(22,23)20-12-10-19(11-13-20)14(2)21/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUUCGWQSRXNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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